
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4(1H,3H)-diones have been synthesized and characterized to explore their biological activities. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity towards a panel of cell lines, demonstrating the potential of such compounds in cancer research (Maftei et al., 2013).
Catalytic Synthesis
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, showcasing an environmentally friendly approach to synthesizing these compounds, which could have implications for pharmaceutical manufacturing (Patil et al., 2008).
Antitumor Activity
Research has also focused on the synthesis of carboxamide derivatives of certain heterocyclic compounds to evaluate their cytotoxic activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them against various cancer cell lines, revealing potent cytotoxic properties (Deady et al., 2003).
Inhibitory Activities
Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed and synthesized, with some showing potent inhibitory activities against certain cancer cell lines. This highlights the potential use of such compounds in developing new anticancer agents (Qiao et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium azide", "triethylamine", "ethyl chloroformate", "4-fluoroaniline", "sodium hydride", "ethyl 2-bromoacetate", "sodium methoxide", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "2-chloro-5-nitrobenzoic acid", "thionyl chloride", "N,N-dimethylformamide", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylidene)benzoic acid by reacting 2-fluorobenzaldehyde with 2-aminobenzoic acid in acetic anhydride and sodium acetate.", "Step 2: Synthesis of 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one by reacting 2-(2-fluorobenzylidene)benzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and phosphorus oxychloride.", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one with hydrazine hydrate in ethanol.", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine by reacting 2-nitrobenzaldehyde with hydrazine hydrate in ethanol, followed by reduction with sodium borohydride.", "Step 5: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with thionyl chloride in N,N-dimethylformamide.", "Step 6: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride with ethyl chloroformate in the presence of triethylamine.", "Step 7: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate using a coupling agent." ] } | |
Número CAS |
1207017-11-5 |
Fórmula molecular |
C25H19FN4O5 |
Peso molecular |
474.448 |
Nombre IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32) |
Clave InChI |
UGQSEPJYGSZAMG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



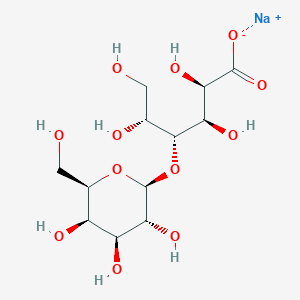
![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)
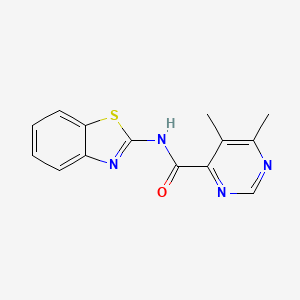

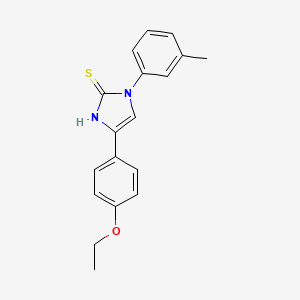

![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)
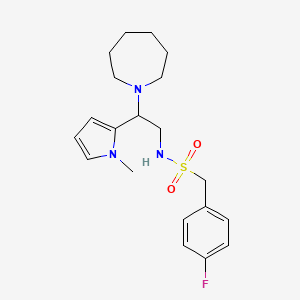
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

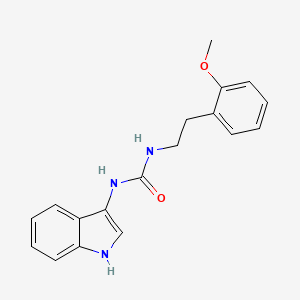
![7-[(2,5-Dimethylphenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2936072.png)